molecular formula C19H17FN2O3 B11402209 2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

Cat. No.: B11402209
M. Wt: 340.3 g/mol
InChI Key: XNLAFQAUZSJWLR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.

    Oxazole Ring Formation: The next step involves the synthesis of the oxazole ring. This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the oxazole ring-containing compound under appropriate conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure with a bromine atom instead of fluorine.

    2-(2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide

InChI

InChI=1S/C19H17FN2O3/c1-2-16(24-17-11-7-6-10-14(17)20)19(23)21-18-12-15(22-25-18)13-8-4-3-5-9-13/h3-12,16H,2H2,1H3,(H,21,23)

InChI Key

XNLAFQAUZSJWLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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